N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N-(3-nitrophenyl)glycinamide
Overview
Description
N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N-(3-nitrophenyl)glycinamide is a synthetic organic compound It is characterized by the presence of dichlorophenyl, methylsulfonyl, and nitrophenyl groups attached to a glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N-(3-nitrophenyl)glycinamide typically involves multi-step organic reactions. A common approach might include:
Formation of the glycinamide backbone: This can be achieved through the reaction of glycine with suitable amine derivatives.
Introduction of the dichlorophenyl group: This step may involve a substitution reaction using 2,5-dichlorobenzoyl chloride.
Addition of the methylsulfonyl group: This can be done through sulfonation reactions using methylsulfonyl chloride.
Attachment of the nitrophenyl group: This step might involve nitration reactions using nitric acid or other nitrating agents.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N-(3-nitrophenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as hydrogen gas (H~2~) with palladium on carbon (Pd/C) or sodium borohydride (NaBH~4~) are often used.
Substitution: Nucleophiles like hydroxide ions (OH) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N2-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N-(3-nitrophenyl)glycinamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N-(3-nitrophenyl)glycinamide
- N~2~-(2,5-dichlorophenyl)-N~2~-(ethylsulfonyl)-N-(3-nitrophenyl)glycinamide
- N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N-(4-nitrophenyl)glycinamide
Uniqueness
N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N-(3-nitrophenyl)glycinamide is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The presence of both dichlorophenyl and nitrophenyl groups may enhance its reactivity and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
2-(2,5-dichloro-N-methylsulfonylanilino)-N-(3-nitrophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O5S/c1-26(24,25)19(14-7-10(16)5-6-13(14)17)9-15(21)18-11-3-2-4-12(8-11)20(22)23/h2-8H,9H2,1H3,(H,18,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPWUESACOZIIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-])C2=C(C=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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